molecular formula C10H13F2NO B13245813 [(3,4-Difluorophenyl)methyl](2-methoxyethyl)amine

[(3,4-Difluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13245813
M. Wt: 201.21 g/mol
InChI Key: WLIBNIDFLGCJEA-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)methylamine is a secondary amine featuring a 3,4-difluorophenylmethyl group attached to a 2-methoxyethylamine moiety. This compound’s design combines fluorine’s electron-withdrawing effects with the hydrophilicity of the methoxyethyl group, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13F2NO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

WLIBNIDFLGCJEA-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (3,4-Difluorophenyl)methylamine can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. Additionally, purification techniques such as distillation or recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the methoxyethylamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • (3,4-Dimethylphenyl)methylamine ():

    • Molecular Formula : C₁₁H₁₄FN
    • Molecular Weight : 179.24 g/mol
    • Key Differences : Replaces fluorine atoms with methyl groups at the 3,4-positions. Methyl groups are electron-donating, increasing electron density on the aromatic ring compared to fluorine. This may reduce oxidative stability but enhance lipophilicity .
  • [(4-Fluoro-3-methylphenyl)methyl][(3,4-difluorophenyl)methyl]amine ():

    • Molecular Formula : C₁₅H₁₄F₃N
    • Molecular Weight : 261.28 g/mol
    • Key Differences : Incorporates a second aromatic substituent (4-fluoro-3-methylphenyl) instead of a methoxyethyl group. The di-aromatic structure increases hydrophobicity and may alter binding affinity in biological systems .

Variations in the Amine Substituent

  • (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine (): Molecular Formula: C₁₁H₁₅F₂N Molecular Weight: 199.24 g/mol Key Differences: Substitutes the 2-methoxyethyl group with a branched butan-2-yl chain.
  • [2-(3,4-Dimethoxyphenyl)ethyl]-(5-methyl-furan-2-ylmethyl)amine (): Molecular Formula: C₁₇H₂₃NO₃ Molecular Weight: 289.37 g/mol Key Differences: Replaces the difluorophenyl group with a dimethoxyphenyl moiety and introduces a furan ring.

Complex Amine Derivatives

  • (3,4-Difluorophenyl)methylamine (): Molecular Formula: C₁₇H₂₀F₂N₂ Molecular Weight: 290.35 g/mol Key Differences: Features a tertiary amine and an additional dimethylamino-methylphenyl group. The increased steric bulk and basicity of the dimethylamino group may enhance interactions with acidic biological targets (e.g., enzymes or receptors) .

Electronic Effects

  • Fluorine vs. Methoxy Substituents : Fluorine’s electron-withdrawing nature () reduces aromatic ring electron density compared to methoxy groups (), impacting charge distribution in drug-receptor interactions.
  • Methoxyethyl vs. Alkyl Chains : The 2-methoxyethyl group in the target compound provides moderate hydrophilicity, balancing the lipophilicity of the difluorophenyl group. In contrast, purely alkyl chains (e.g., butan-2-yl in ) prioritize lipophilicity .

Solubility and Bioavailability

  • Hydrogen Bonding : The methoxyethyl group’s ether oxygen can engage in hydrogen bonding, improving aqueous solubility compared to analogs like [(3,4-difluorophenyl)methyl][(4-fluoro-3-methylphenyl)methyl]amine (), which lacks polar substituents .
  • Molecular Weight Trends : Larger derivatives (e.g., , MW 290.35) may face challenges in crossing biological barriers despite enhanced target affinity .

Biological Activity

(3,4-Difluorophenyl)methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a methyl carbon, which is linked to a 2-methoxyethyl amine moiety. This unique structure enhances its binding affinity to various biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of (3,4-Difluorophenyl)methylamine is primarily attributed to its interactions with specific receptors and enzymes. The difluoromethyl group significantly influences its pharmacokinetic properties, enhancing metabolic stability and bioavailability.

The compound acts as a ligand for certain receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Neuropharmacological effects : Potential applications in treating neurological disorders.
  • Anticancer properties : Preliminary studies suggest efficacy against specific cancer cell lines.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to understand the biological implications better. For instance, research indicates that modifications in the difluorophenyl moiety can alter the compound's affinity for target proteins.

Case Studies

  • Anticancer Activity : A study screened multiple compounds similar to (3,4-Difluorophenyl)methylamine against various cancer cell lines, revealing promising results in inhibiting tumor growth.
  • Neuropharmacology : Research conducted on animal models demonstrated that the compound could modulate neurotransmitter levels, suggesting potential use in treating depression or anxiety disorders.

Comparative Analysis

A comparison of (3,4-Difluorophenyl)methylamine with structurally similar compounds highlights its unique advantages:

Compound NameStructural FeaturesBiological Activity
Compound ADifluorophenyl groupModerate anticancer activity
Compound BMonofluorophenyl groupLow neuropharmacological effects
(3,4-Difluorophenyl)methylamine Difluorophenyl + methoxyethyl amine High binding affinity; potential anticancer and neuropharmacological effects

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